Diphenyl[3-(triethoxysilyl)propyl]phosphine
Overview
Description
Diphenyl[3-(triethoxysilyl)propyl]phosphine is a chemical compound with the molecular formula C21H31O3PSi and a molecular weight of 390.53 g/mol . It is a colorless, oily liquid that is sensitive to air and moisture . This compound is primarily used in research and development, particularly in the preparation of silica-immobilized metal catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl[3-(triethoxysilyl)propyl]phosphine can be synthesized through a reaction involving diphenylphosphine and 3-(triethoxysilyl)propyl chloride . The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory synthesis, with scaled-up reaction vessels and more stringent control of reaction conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions
Diphenyl[3-(triethoxysilyl)propyl]phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives .
Scientific Research Applications
Diphenyl[3-(triethoxysilyl)propyl]phosphine has several applications in scientific research:
Mechanism of Action
The mechanism by which diphenyl[3-(triethoxysilyl)propyl]phosphine exerts its effects involves its ability to form stable complexes with metal ions. The phosphine group acts as a ligand, coordinating with metal centers and stabilizing them. This interaction is crucial in catalytic processes where the metal center is the active site .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the triethoxysilyl group, making it less versatile in forming silica-immobilized catalysts.
Triethylphosphine: Contains ethyl groups instead of phenyl groups, leading to different reactivity and stability.
Diphenylphosphine: Similar but lacks the triethoxysilyl group, limiting its applications in material science.
Uniqueness
Diphenyl[3-(triethoxysilyl)propyl]phosphine is unique due to its triethoxysilyl group, which allows it to bond with silica surfaces. This property makes it particularly valuable in the preparation of silica-immobilized metal catalysts, a feature not shared by its similar compounds .
Properties
IUPAC Name |
diphenyl(3-triethoxysilylpropyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31O3PSi/c1-4-22-26(23-5-2,24-6-3)19-13-18-25(20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,4-6,13,18-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUIUZCAALFHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31O3PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546063 | |
Record name | Diphenyl[3-(triethoxysilyl)propyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-23-0 | |
Record name | Diphenyl[3-(triethoxysilyl)propyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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